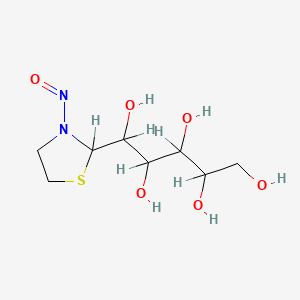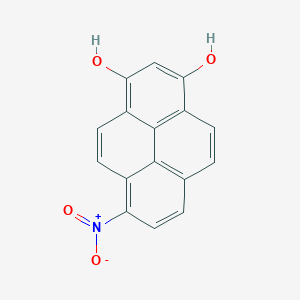
6-Nitropyrene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitropyrene-1,3-diol is a nitro-substituted derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of both nitro and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyrene-1,3-diol typically involves the nitration of pyrene followed by selective hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitropyrene is then subjected to hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 6-Nitropyrene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophiles such as bromine, chlorine, or alkylating agents.
Major Products Formed:
Oxidation: Formation of pyrenequinones.
Reduction: Formation of 6-aminopyrene-1,3-diol.
Substitution: Formation of various substituted pyrene derivatives.
科学的研究の応用
6-Nitropyrene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential mutagenic and carcinogenic properties, making it a model compound in toxicology research.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Nitropyrene-1,3-diol involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
- 1-Nitropyrene
- 2-Nitropyrene
- 3-Nitropyrene
- 6-Nitrobenzo[a]pyrene
Comparison: 6-Nitropyrene-1,3-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other nitropyrene derivatives, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
特性
CAS番号 |
91598-90-2 |
|---|---|
分子式 |
C16H9NO4 |
分子量 |
279.25 g/mol |
IUPAC名 |
6-nitropyrene-1,3-diol |
InChI |
InChI=1S/C16H9NO4/c18-13-7-14(19)11-5-4-9-12(17(20)21)6-2-8-1-3-10(13)16(11)15(8)9/h1-7,18-19H |
InChIキー |
XZDKIDAGEFMQQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C(C=C2O)O)C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


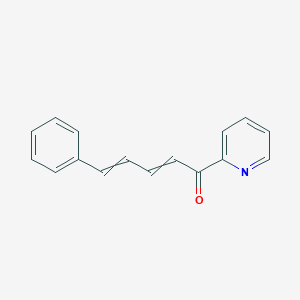
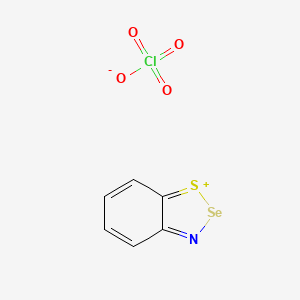
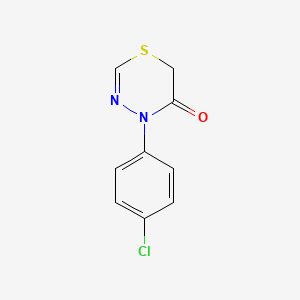
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)

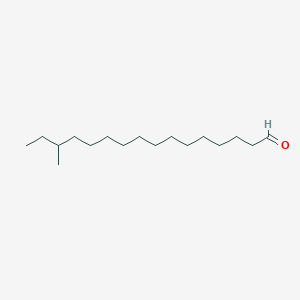
![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
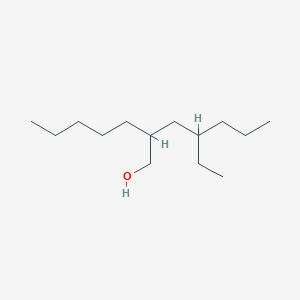
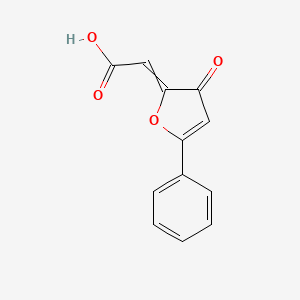
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
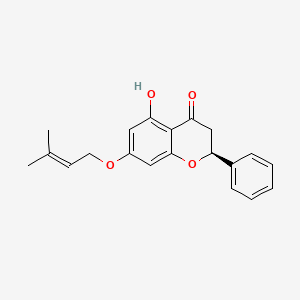
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
